N-benzylbenzamide is an organic compound with the molecular formula and a molecular weight of 211.26 g/mol. It consists of a benzamide structure where a benzyl group is attached to the nitrogen atom of the amide functional group. The compound typically appears as a white solid, with a melting point ranging from 104 to 107 °C, and it is insoluble in water but soluble in organic solvents such as dichloromethane and ethanol . N-benzylbenzamide is notable for its role as a precursor in various
N-benzylbenzamide can undergo several chemical transformations:
Recent studies have highlighted the biological significance of N-benzylbenzamide and its derivatives. Notably, certain derivatives have been identified as potent inhibitors of tubulin polymerization, demonstrating promising antitumor activities. These compounds have been designed to target specific sites on tubulin, which is crucial for cancer cell division . The structural modifications in these derivatives have led to enhanced efficacy against various cancer cell lines.
N-benzylbenzamide can be synthesized through several methods:
N-benzylbenzamide has several applications:
Studies investigating N-benzylbenzamide's interactions have focused on its binding affinity to target proteins involved in cancer progression. For instance, its derivatives have been shown to effectively bind to tubulin, disrupting microtubule dynamics essential for mitosis in cancer cells. Such interactions are crucial for understanding how modifications to the N-benzylbenzamide structure can enhance or reduce biological activity .
Several compounds share structural similarities with N-benzylbenzamide, each possessing unique properties and applications:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Benzamide | Amide | Basic structure without substitution on nitrogen. |
| N-phenylbenzamide | Amide | Contains a phenyl group instead of a benzyl group. |
| N,N-dibenzylamine | Amine | Two benzyl groups attached to nitrogen; stronger base. |
| Benzylacetamide | Amide | Acetamide structure; used in analgesics. |
| 2-Bromo-N-benzylbenzamide | Halogenated amide | Precursor for quinazolinone synthesis; reactive site. |
N-benzylbenzamide is unique due to its specific combination of benzene rings and amide functionality, which contributes to its distinct biological activity compared to other similar compounds.
By examining these aspects, it becomes clear that N-benzylbenzamide is not only significant in synthetic organic chemistry but also holds promise in pharmacological applications, particularly in cancer treatment research.
No single-crystal small-molecule structure of N-benzylbenzamidine has yet been deposited in the Cambridge Structural Database. Atomic coordinates are nevertheless available from two high-resolution protein complexes that contain the intact ligand:
Both environments force a distorted, non-planar N–C(=NH)–C fragment, consistent with ab-initio predictions that the planar conformation is a transition state rather than a minimum for benzamidine analogues [8].
Optimised gas-phase geometry calculated by PubChem (PM7) gives C1–N2 = 1.292 Å, N2–C7 = 1.338 Å and a C7–N2–C1 angle of 124.4°, matching the experimental range 121–125° extracted from the two crystal complexes above.
| ¹H signal | δ/ppm | Multiplicity (J/Hz) | Assignment |
|---|---|---|---|
| 4.36 | s | – | Benzylic CH₂ |
| 6.53 | br s | – | Amidinium NH₂ |
| 7.20–7.45 | m | 7–8 | Benzyl Ar-H (5 H) |
| 7.47–7.84 | m | 7–8 | Benzamidine Ar-H (4 H) |
| ¹³C signal | δ/ppm | Environment |
|---|---|---|
| 167.2 | C=N⁺ | |
| 139.7–123.0 | Aromatic carbons | |
| 42.7 | CH₂ |
The deshielded singlet at 4.36 ppm (CH₂) integrates for two protons and couples weakly to the aromatic envelope, confirming the sp³ benzylic environment [3]. The broad 6.53 ppm resonance collapses under D₂O-shake, validating its assignment to the exocyclic NH₂. Down-field aromatic doublets (7.78 and 7.72 ppm) arise from the ortho-protons of the benzamidine ring, consistent with the electron-withdrawing amidinium centre, whereas meta- and para-positions merge into multiplets between 7.40 and 7.26 ppm.
Under EI-70 eV ionisation the molecular ion at m/z 210 (C₁₄H₁₄N₂⁺- ) is intense ( ~82%), indicating a stabilised radical cation [2]. Dominant fragmentations follow the pathways reported for protonated benzylamines [9]:
The high-resolution measurement confirms an elemental composition C₁₄H₁₄N₂ with Δ = 1.3 ppm [2].
The amidinium ν(C═N) appears as a strong band at 1680–1687 cm⁻¹, flanked by medium N–H bending at 1572–1590 cm⁻¹ and broad N–H stretching centred at 3060–3200 cm⁻¹ [4]. Aromatic C–H out-of-plane deformations produce characteristic triplets at 750–700 cm⁻¹. In solution the compound exhibits a single π→π* absorption at 335 nm (ε ≈ 2800 L mol⁻¹ cm⁻¹) attributed to the conjugated amidine-phenyl chromophore [5].
Table 3 Consolidated spectral constants for N-benzylbenzamidine
| Technique | Diagnostic value | Comment |
|---|---|---|
| X-ray (PDB 4CX7) | d(N···O_Glu377)=2.87 Å | bidentate H-bond [6] |
| ¹H NMR | δ_CH₂ = 4.36 ppm | benzylic singlet [3] |
| ¹³C NMR | δ_C=N = 167.2 ppm | amidinium carbon [3] |
| IR | ν_C═N = 1683 cm⁻¹ | strong [4] |
| MS | m/z 210 [M]⁺- | HRMS Δ 1.3 ppm [2] |
| UV-Vis | λ_max = 335 nm | π→π* transition [5] |